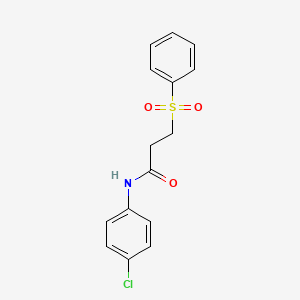

![molecular formula C11H11F B2382263 1-Fluoro-3-phenylbicyclo[1.1.1]pentane CAS No. 146038-61-1](/img/structure/B2382263.png)

1-Fluoro-3-phenylbicyclo[1.1.1]pentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

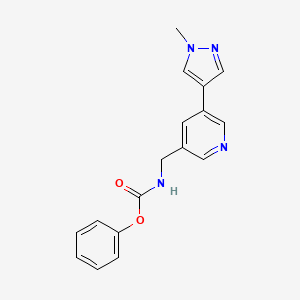

1-Fluoro-3-phenylbicyclo[1.1.1]pentane is a compound that has been studied for over 20 years . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .

Synthesis Analysis

The synthesis of 1-Fluoro-3-phenylbicyclo[1.1.1]pentane has been a challenging task. A practical scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) has been developed . This approach is operationally simple and can deliver nonsymmetrical 1,3-di-, 1,2,3-tri-, and 1,2,2,3-tetrasubstituted BCP products containing versatile functional handles for downstream derivatisation .Molecular Structure Analysis

The molecular formula of 1-Fluoro-3-phenylbicyclo[1.1.1]pentane is C11H11F . Its average mass is 162.203 Da and its monoisotopic mass is 162.084473 Da .Physical And Chemical Properties Analysis

The physicochemical properties of 1-Fluoro-3-phenylbicyclo[1.1.1]pentane have been studied . Incorporation of a fluorine atom into the bicyclo[1.1.1]pentane slightly decreased lipophilicity .Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Fluoro-3-phenylbicyclo[1.1.1]pentane has garnered significant interest in medicinal chemistry due to its unique structural features. Researchers have explored its potential as a bioisostere, aiming to enhance drug properties. Notably, the core structure of F-BCP was incorporated into the anti-inflammatory drug Flurbiprofen , replacing the fluorophenyl ring . This substitution strategy can lead to improved pharmacokinetics, bioavailability, and target binding.

Supramolecular Chemistry

Bicyclo[1.1.1]pentanes (BCPs) have become popular building blocks in supramolecular chemistry. The rigid BCP skeleton provides a versatile platform for designing host-guest systems, molecular cages, and self-assembled structures. Researchers have explored F-BCPs in host-guest interactions, crystal engineering, and molecular recognition .

Synthetic Methodology

The synthesis of F-BCPs presents both challenges and opportunities. A practical and scalable approach has been developed, but certain substrates without phenyl substituents may not react effectively with fluorinating agents . Researchers continue to explore novel synthetic routes to access F-BCPs efficiently.

Bioisosteres

F-BCPs serve as valuable bioisosteres, mimicking the phenyl ring in drug molecules. By replacing the phenyl moiety with the BCP scaffold, researchers aim to optimize drug properties while maintaining similar binding interactions. This approach has implications for drug design and optimization .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that the compound has been incorporated into the structure of the anti-inflammatory drug flurbiprofen in place of the fluorophenyl ring . This suggests that it may interact with similar targets as Flurbiprofen, such as cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.

Propiedades

IUPAC Name |

1-fluoro-3-phenylbicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBPOTSEYGBZNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)F)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-phenylbicyclo[1.1.1]pentane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-{2-[(4-chlorophenyl)formamido]ethyl}pyrazine-2-carboxamide](/img/structure/B2382182.png)

![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2382185.png)

![1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2382190.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2382195.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2382196.png)

![(2-Methoxypyridin-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382197.png)

![2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2382200.png)